molecular formula C16H24N2O3 B14113055 methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

Cat. No.: B14113055
M. Wt: 292.37 g/mol
InChI Key: DJBPSNXKZLENEZ-ZIAGYGMSSA-N
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Description

Methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate is a chiral α-amino ester derivative featuring a phenylpropanoate backbone and a branched aminoacyl substituent. Its stereochemical configuration (2R,2R) and functional groups (amide, ester, and primary amine) make it a candidate for pharmaceutical applications, particularly in prodrug design. The compound's structure allows for hydrogen bonding and hydrophobic interactions, influencing its solubility and biological activity .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C16H24N2O3/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19)/t13-,14-/m1/s1

InChI Key

DJBPSNXKZLENEZ-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Preparation of (2R)-2-Amino-4-Methylpentanoic Acid (D-Leucine)

D-Leucine, the (2R)-configured enantiomer of leucine, is commercially available but can also be synthesized via enzymatic resolution or asymmetric hydrogenation. For laboratory-scale synthesis, the following protocol is employed:

  • Asymmetric hydrogenation : (E)-2-acetamido-4-methylpent-2-enoic acid is subjected to hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type), yielding (R)-2-acetamido-4-methylpentanoic acid with >99% enantiomeric excess (ee).
  • Hydrolysis : The acetamide group is hydrolyzed using 6 M HCl at 110°C for 12 hours, followed by neutralization to isolate D-leucine.

Analytical Data :

  • Melting Point : 293–295°C (decomposition).
  • Optical Rotation : $$[α]_D^{20} = +15.4°$$ (c = 2, 6 M HCl).
  • Purity : ≥98% by HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20).

Preparation of Methyl (2R)-2-Amino-3-Phenylpropanoate (D-Phenylalanine Methyl Ester)

D-Phenylalanine methyl ester is synthesized via esterification of D-phenylalanine:

  • Esterification : D-Phenylalanine (10 mmol) is refluxed in methanol (30 mL) with concentrated H₂SO₄ (0.5 mL) for 6 hours. The solvent is removed under vacuum, and the residue is neutralized with NaHCO₃ to yield the methyl ester.
  • Purification : Recrystallization from ethanol/water (3:1) affords the product as white crystals.

Analytical Data :

  • Yield : 85–90%.
  • Optical Rotation : $$[α]_D^{20} = +34.6°$$ (c = 1, methanol).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.35 (m, 5H, Ar-H), 3.72 (s, 3H, OCH₃), 3.51 (dd, J = 8.2 Hz, 1H, CHNH₂), 3.02 (dd, J = 13.8 Hz, 1H, CH₂Ph), 2.88 (dd, J = 13.8 Hz, 1H, CH₂Ph).

Amide Bond Formation: Coupling Strategies

Protection of D-Leucine

To prevent undesired side reactions during coupling, the amino group of D-leucine is protected using tert-butoxycarbonyl (Boc) anhydride:

  • Boc Protection : D-Leucine (10 mmol) is dissolved in dioxane/water (1:1, 20 mL) and treated with Boc₂O (11 mmol) and NaOH (1 M, 12 mL) at 0°C. The mixture is stirred for 2 hours, acidified to pH 3 with citric acid, and extracted with ethyl acetate.
  • Isolation : Boc-D-leucine is obtained as a white solid after solvent evaporation.

Analytical Data :

  • Yield : 92–95%.
  • ¹H NMR (400 MHz, CDCl₃) : δ 5.20 (d, J = 8.0 Hz, 1H, NH), 4.30 (m, 1H, α-CH), 1.45 (s, 9H, C(CH₃)₃), 1.60–1.75 (m, 3H, CH(CH₃)₂).

Coupling with HBTU/DIPEA

The activated ester method using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) ensures efficient amide bond formation:

  • Activation : Boc-D-leucine (5 mmol) and HBTU (5.5 mmol) are dissolved in dry DCM (20 mL) at 0°C. DIPEA (10 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
  • Coupling : Methyl D-phenylalaninate (5 mmol) is added, and the reaction is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.
  • Workup : The solution is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

Analytical Data :

  • Yield : 82–88%.
  • HPLC Purity : 95% (C18 column, acetonitrile/water 60:40).

Deprotection and Final Product Isolation

Removal of Boc Group

The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to liberate the free amine:

  • Deprotection : The coupled product (3 mmol) is dissolved in DCM (10 mL) and cooled to 0°C. TFA (5 mL) is added, and the mixture is stirred for 2 hours at room temperature.
  • Neutralization : Excess TFA is removed under vacuum, and the residue is neutralized with 1 M NaOH. The product is extracted with ethyl acetate and dried.

Analytical Data :

  • Yield : 90–94%.
  • Optical Rotation : $$[α]_D^{20} = +28.3°$$ (c = 1, methanol).

Purification by Column Chromatography

The crude product is purified using silica gel chromatography (ethyl acetate/hexanes 70:30) to remove residual reagents and byproducts.

Analytical Data :

  • Final Purity : ≥99% by HPLC.
  • ¹³C NMR (100 MHz, CDCl₃) : δ 174.5 (C=O ester), 171.8 (C=O amide), 136.2–128.4 (Ar-C), 55.6 (α-CH), 52.1 (OCH₃), 41.2 (CH₂Ph), 24.8 (CH(CH₃)₂).

Alternative Synthetic Routes

Enzymatic Coupling

Lipase-mediated coupling offers an enantioselective alternative:

  • Substrates : D-Leucine tert-butyl ester and methyl D-phenylalaninate are dissolved in tert-butanol.
  • Catalyst : Candida antarctica lipase B (CAL-B, 10 mg/mmol) is added, and the mixture is stirred at 37°C for 48 hours.
  • Yield : 70–75% with >98% ee.

Solid-Phase Peptide Synthesis (SPPS)

While less common for small dipeptides, SPPS using Fmoc-D-leucine-Wang resin and HATU activation achieves the target compound in 65% yield after cleavage.

Critical Reaction Parameters

Parameter Optimal Condition Impact on Yield/Purity
Coupling Temperature 0°C → RT Minimizes epimerization
Solvent Dry DCM or DMF Enhances reagent solubility
Base DIPEA (2.0 equiv.) Neutralizes HCl, aids coupling
Reaction Time 12–16 hours Ensures complete conversion

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-(α-Bromoacyl)-α-Amino Esters

Example: Methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate (Compound 3 from )

  • Structural Differences: The target compound replaces the bromo group in Compound 3 with a 2-amino-4-methylpentanoyl moiety. Both share a phenylpropanoate ester core but differ in substituent reactivity.
  • Physicochemical Properties :
    • The bromo group in Compound 3 increases molecular weight (MW: ~350 g/mol) compared to the target compound (MW: ~320 g/mol estimated).
    • The bromine atom enhances electrophilicity, making Compound 3 more reactive in nucleophilic substitutions .
  • The target compound’s amino group may improve solubility but could alter metabolic stability .

Carbamoylamino Derivatives

Example: Methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate (Impurity C from )

  • Structural Differences: The carbamoylamino group (–NH–CO–NH₂) replaces the aminoacyl group in the target compound.
  • Physicochemical Properties: The carbamoylamino group is less basic (pKa ~ −1) than the primary amine (pKa ~9–10) in the target compound, reducing solubility in acidic environments. Impurity C’s molecular weight is lower (~252 g/mol) due to the absence of the 4-methylpentanoyl chain .
  • Synthetic Relevance :
    • Impurity C is a byproduct in solriamfetol synthesis, highlighting the need for precise reaction control to avoid unwanted substitutions .

Stereoisomeric Variants

Example: (2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic Acid Hydrochloride ()

  • Structural Differences: The stereochemistry at the 2-position of the amino-4-methylpentanoyl chain is inverted (2S vs. 2R). The phenylpropanoate ester is replaced with a 3-methylbutanoate group.
  • Biological Implications :
    • Stereochemical inversion may alter binding to enzymes or receptors. For example, 2S configurations in similar compounds reduce affinity for peptide transporters .
  • Commercial Availability :
    • Multiple suppliers (e.g., BASR Fine Chemicals, Hangzhou Jiuyuan) indicate industrial interest, likely for antiviral or anticancer applications .

Substituted Phenylpropanoates

Examples :

Methyl (2R)-2-amino-3-(4-aminophenyl)propanoate () Differences: A para-aminophenyl group replaces the unsubstituted phenyl ring. Properties: Increased polarity (density: 1.176 g/cm³) enhances aqueous solubility compared to the target compound. The additional amine may facilitate crosslinking or conjugation .

Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate Hydrochloride () Differences: Fluorine at the ortho position introduces electronegativity and steric hindrance.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Key Reference
Target Compound ~320 Amide, ester, primary amine Prodrug candidate (hypothetical) -
Methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate ~350 Bromoacyl, ester Low cytotoxicity
Methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate ~252 Carbamoylamino, ester Synthetic impurity
Methyl (2R)-2-amino-3-(4-aminophenyl)propanoate 194.23 Dual amines, ester High polarity

Research Findings and Implications

  • Synthetic Routes: The target compound can be synthesized via amide coupling (e.g., using 2R-2-amino-4-methylpentanoyl chloride and methyl 2-amino-3-phenylpropanoate under Schotten-Baumann conditions) .
  • Prodrug Potential: Unlike brominated analogs, the amino group in the target compound may enable pH-sensitive release of active metabolites in vivo.
  • Toxicological Considerations: Similar compounds show low cytotoxicity, but the aminoacyl chain in the target compound necessitates evaluation of off-target amine oxidase interactions .

Biological Activity

Methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate, commonly referred to as a derivative of amino acid compounds, exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 280.37 g/mol
  • CAS Number : 437682

The compound is known to function primarily as an amino acid derivative that can influence various biological pathways. Its structure allows it to interact with specific receptors and enzymes involved in metabolic processes.

  • Proteasome Inhibition : Some studies suggest that derivatives of similar compounds may exhibit proteasome inhibition, which is crucial for the regulation of protein degradation in cells. This mechanism is particularly relevant in cancer therapy, where the modulation of protein turnover can affect tumor growth and survival .
  • Neuroprotective Effects : Research indicates that amino acid derivatives can have neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .

Biological Activity

The biological activity of this compound has been evaluated in various contexts, including its effects on cell lines and animal models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cytotoxicity Induces apoptosis in cancer cell lines ,
Neuroprotection Reduces neuronal damage in models of neurodegeneration ,
Antioxidant Scavenges free radicals, reducing oxidative stress
Anti-inflammatory Decreases pro-inflammatory cytokines

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound triggered apoptotic pathways, leading to increased cell death compared to controls .
  • Neurodegenerative Models : Animal studies have shown that administration of this compound can mitigate symptoms associated with neurodegenerative diseases like Alzheimer's by reducing amyloid-beta plaque formation and enhancing cognitive function .
  • Inflammation Models : In models of inflammation, the compound was effective in lowering levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for enantioselective synthesis of methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate?

  • Methodological Answer : Enzymatic resolution using immobilized lipases (e.g., Lipase PS Amano SD) is effective for chiral center formation. For example, vinyl acetate can be used as an acyl donor to selectively esterify the desired (R)-enantiomer, followed by HPLC purification (C18 columns, acetonitrile/water gradients) to isolate the product . Kinetic resolution protocols should optimize temperature (e.g., 22–37°C) and solvent systems (e.g., tert-butyl methyl ether) to achieve >95% enantiomeric excess (ee) .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For less crystalline samples, circular dichroism (CD) spectroscopy or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) are recommended. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can resolve enantiomers using hexane/isopropanol mobile phases .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid).
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ expected at m/z 307.2).
  • Impurity Profiling : Compare retention times against related impurities (e.g., 4-hydroxyphenyl or methylpropyl derivatives) using reference standards .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor degradation products via LC-MS, focusing on hydrolysis of the methyl ester or peptide bond cleavage.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Stability in solution (e.g., DMSO or ethanol) should be assessed over 72 hours at 4°C and 25°C .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like aminopeptidases or GPCRs. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the phenyl ring.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Free energy perturbation (FEP) calculations can quantify binding affinity changes due to stereochemical modifications .

Q. How can contradictory data on its solubility and bioavailability be resolved?

  • Methodological Answer :

  • Solubility : Use shake-flask method with UV quantification in solvents (e.g., PBS, DMSO). For low solubility, employ co-solvency (e.g., PEG 400) or cyclodextrin complexation.
  • Bioavailability : Compare in vitro Caco-2 cell permeability assays with in vivo pharmacokinetic studies in rodent models. Adjust formulation using lipid-based delivery systems if discrepancies arise .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use low-temperature (0–5°C) coupling reactions with carbodiimide activators (e.g., EDC/HOBt) to minimize epimerization.
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization intermediates. Chiral HPLC should validate batch consistency .

Methodological Comparison Table

Parameter Technique Conditions Reference
Stereochemical Analysis X-ray CrystallographySingle crystals in ethanol/water
Purity Assessment Chiral HPLCChiralpak IA, hexane/isopropanol (90:10)
Stability Testing LC-MS Degradation ProfilingpH 7.4 PBS, 40°C, 72 hours
Target Interaction Molecular DockingAutoDock Vina, ΔG < -8 kcal/mol

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